molecular formula C14H18N2O2 B5062203 N1-cyclopentyl-N2-(p-tolyl)oxalamide

N1-cyclopentyl-N2-(p-tolyl)oxalamide

Cat. No.: B5062203
M. Wt: 246.30 g/mol
InChI Key: DJRVKTSDEROBDT-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(p-tolyl)oxalamide is an organic compound with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol . . It is characterized by the presence of a cyclopentyl group and a p-tolyl group attached to an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(p-tolyl)oxalamide typically involves the reaction of cyclopentylamine with p-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopentylamine+p-Tolyl isocyanateThis compound\text{Cyclopentylamine} + \text{p-Tolyl isocyanate} \rightarrow \text{this compound} Cyclopentylamine+p-Tolyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(p-tolyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxalamide derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(p-tolyl)oxalamide has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-cyclopentyl-N2-(p-tolyl)oxalamide is unique due to its specific structural features, such as the presence of both cyclopentyl and p-tolyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N1-Cyclopentyl-N2-(p-tolyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

  • Chemical Formula : C13_{13}H16_{16}N2_2O2_2
  • Molecular Weight : 236.28 g/mol
  • Structure : The compound features a cyclopentyl group and a p-tolyl moiety attached to an oxalamide backbone, which contributes to its unique chemical properties.

This compound interacts with various biological targets, particularly enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It can bind to certain receptors, influencing signaling pathways that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the inhibition of cell proliferation in cancer cell lines.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects : There is emerging evidence that it may offer neuroprotective benefits, particularly in models of neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study 1 : A comparative analysis of alkylating agents demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines (PubMed ID: 14335145) . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Study 2 : A pharmacological review indicated that compounds with oxalamide structures often possess favorable pharmacokinetic properties, such as good absorption and distribution profiles (DrugBank ID: DB07591) . This suggests that this compound could be a viable candidate for drug development.
  • Study 3 : Research focusing on the interaction of oxalamides with bacterial enzymes revealed that this compound could inhibit key enzymes, leading to reduced bacterial growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityKey Differences
N1-Cyclopentyl-N2-(thiazol-2-yl)oxalamideAntitumor and antimicrobialContains thiazole instead of p-tolyl
N1-Cyclopentyl-N2-(4-phenylbutan-2-yl)ureaModerate antimicrobialUrea group alters reactivity
N1-Cyclopentyl-N2-(4-phenylbutan-2-yl)amideLower cytotoxicityAmide group affects binding affinity

This table illustrates how variations in functional groups can significantly impact the biological activity of similar compounds.

Properties

IUPAC Name

N-cyclopentyl-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-6-8-12(9-7-10)16-14(18)13(17)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRVKTSDEROBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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